

Head-to-head comparison of BMS-1001 and durvalumab in vitro

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Compound of Interest

Compound Name: BMS-1001 hydrochloride

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An In-Vitro Head-to-Head Comparison of BMS-1001 and Durvalumab for PD-L1 Blockade

This guide provides a detailed in-vitro comparison of BMS-1001, a small molecule inhibitor, and durvalumab, a monoclonal antibody, both targeting the programmed death-ligand 1 (PD-L1). The data presented is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective biochemical and cellular activities.

Mechanism of Action

BMS-1001 is a small molecule inhibitor that uniquely targets the PD-1/PD-L1 interaction by inducing the dimerization of PD-L1.[1][2] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, thereby disrupting the inhibitory signaling pathway.

Durvalumab is a fully human IgG1 kappa monoclonal antibody.[3][4][5] It functions by directly binding to PD-L1 and blocking its interaction with both the PD-1 and CD80 receptors.[3][4][5] While it is an IgG1 antibody, durvalumab has been engineered with a modified Fc domain to reduce its affinity for Fc gamma receptors, thereby minimizing effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC).[6]

Quantitative Data Summary

The following tables summarize the key in-vitro performance metrics for BMS-1001 and durvalumab based on available data. It is important to note that these values are derived from



different studies using varied experimental methodologies, which may influence the results.

Binding Affinity and Potency

Parameter	BMS-1001	Durvalumab	Assay Method
IC50	2.25 nM[7][8][9]	0.1 nM (vs. PD-1)[10] [11] 0.04 nM (vs. CD80)[10][11]	Homogeneous Time- Resolved Fluorescence (HTRF)
EC ₅₀	253 nM[12]	0.0522 nM[6]	Cell-free PD-1/PD-L1 interaction assay / Not specified
К	Not Reported	0.667 nM[6]	Surface Plasmon Resonance (SPR)

Signaling Pathway and Experimental Workflows

To elucidate the mechanisms and experimental approaches discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general workflow for evaluating PD-L1 inhibitors.



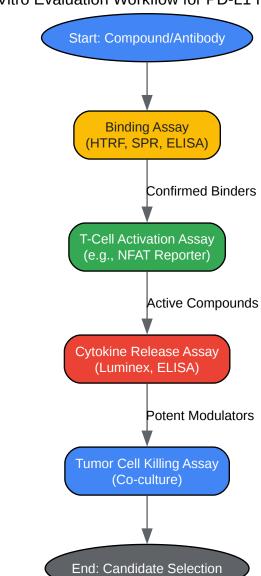
Inhibitors BMS-1001 Durvalumab Blocks Interaction Induces Dimerization Tumor Cell PD-L1 Interaction T-Cell PD-1 Recruits SHP2 CD28 **TCR** Inhibits ΡΙЗΚ Activates AKT Prevents T-Cell Exhaustion

PD-1/PD-L1 Signaling Pathway

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Caption: PD-1/PD-L1 signaling pathway and points of intervention.





In Vitro Evaluation Workflow for PD-L1 Inhibitors

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Caption: A general experimental workflow for in-vitro testing.

Experimental Protocols



Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay (for IC₅₀ of BMS-1001 and Durvalumab)

This assay quantitatively measures the binding of an inhibitor to its target. Recombinant human PD-L1 protein is typically tagged with a donor fluorophore (e.g., terbium cryptate), and a binding partner (e.g., PD-1 or a specific antibody) is labeled with an acceptor fluorophore (e.g., d2). When in close proximity, FRET occurs. The test compound's ability to inhibit this interaction is measured by a decrease in the FRET signal. The IC50 value is the concentration of the inhibitor that reduces the signal by 50%.

Surface Plasmon Resonance (SPR) (for K of Durvalumab)

SPR is used to measure the kinetics of binding interactions. In a typical setup, recombinant human PD-L1 is immobilized on a sensor chip. The analyte (durvalumab) is then flowed over the chip surface. The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the surface. This allows for the calculation of the association rate constant (k_a) , the dissociation rate constant (k), and the equilibrium dissociation constant (K), which is a measure of binding affinity.[6]

T-Cell Activation Reporter Assay (for BMS-1001)

This cell-based assay is used to assess the functional consequence of PD-1/PD-L1 blockade. A Jurkat T-cell line is engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT response element. These effector cells are co-cultured with antigen-presenting cells (APCs) that express PD-L1 and a T-cell receptor (TCR) agonist. Engagement of PD-1 by PD-L1 inhibits TCR signaling and thus reduces luciferase expression. The addition of an inhibitor like BMS-1001 blocks the PD-1/PD-L1 interaction, leading to the restoration of TCR signaling and an increase in luciferase activity.[5]

Cytokine Release Assay (for Durvalumab)

To measure the effect of durvalumab on T-cell function, primary human peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) are cultured with tumor cells. Upon treatment with durvalumab, the blockade of PD-L1 is expected to enhance T-cell activation and effector function, leading to the release of pro-inflammatory cytokines such as



IFN- γ , TNF- α , and IL-2. The concentration of these cytokines in the culture supernatant is quantified using methods like ELISA or multiplex bead assays (e.g., Luminex).[1]

Summary of In-Vitro Performance

- Binding and Potency: Based on the available data, durvalumab exhibits significantly higher potency in blocking the PD-1/PD-L1 interaction in biochemical assays, with IC₅₀ and EC₅₀ values in the low nanomolar to picomolar range. BMS-1001 shows potency in the nanomolar range in binding assays, but its EC₅₀ for functional inhibition of the PD-1/PD-L1 interaction is higher.
- Mechanism of Action: The two compounds have distinct mechanisms of action. Durvalumab
 acts as a classic checkpoint inhibitor by sterically hindering the PD-L1 interaction with its
 receptors. In contrast, BMS-1001 induces a conformational change in PD-L1 through
 dimerization, which prevents its engagement with PD-1.
- T-Cell Activation: Both BMS-1001 and durvalumab have been shown to restore T-cell activation in vitro by blocking the PD-1/PD-L1 pathway.[1][5] However, a direct quantitative comparison of their ability to enhance T-cell activation in the same assay system is not available in the public domain. Qualitative reports suggest that the effect of small molecules like BMS-1001 may be less pronounced than that of therapeutic antibodies.[1]

This guide provides a comparative overview based on currently accessible data. For a definitive head-to-head comparison, these molecules would need to be evaluated in parallel using the same experimental conditions and assays.

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